6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Overview
Description
Synthesis Analysis
The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives involves several chemical techniques to introduce different substituents, aiming to enhance its biological activity. One approach involved synthesizing novel derivatives with various substituted aromatic/heterocyclic acid chlorides, showing significant antiproliferative activity against several carcinoma cells, highlighting the importance of the aromatic and heterocyclic moiety in the compound's activity (Prasad et al., 2009). Another method described the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and chroman-2-carboxamides as antimicrobials, demonstrating the compound's versatility in drug design (Priya et al., 2005).
Molecular Structure Analysis
The molecular structure of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been elucidated through various spectroscopic and crystallographic techniques. The compound's structure facilitates the exploration of its interactions with biological targets, contributing to the understanding of its mechanism of action. A detailed structural exploration, including Hirshfeld surface analysis, was conducted on a bioactive heterocycle derived from 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, providing insights into its stability and intermolecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole allows for the formation of various derivatives through reactions with different reagents. This versatility is key to developing new compounds with potential therapeutic applications. For instance, new phosphoramidate derivatives exhibited promising antimicrobial activity, showcasing the compound's capacity to serve as a backbone for developing antimicrobial agents (Sivala et al., 2020).
Scientific Research Applications
Antibacterial, Antifungal, and Antioxidant Activity : Thiourea and urea derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have shown promising antibacterial, antifungal, and antioxidant activities, potentially exceeding those of standard drugs (H. Sudhamani et al., 2015).
Antiproliferative Activity Against Carcinoma Cells : Novel derivatives of this compound exhibit potent antiproliferative activity against various carcinoma cells. The N-terminal substitution at the heterocyclic ring plays a significant role in this activity (S. Benaka Prasad et al., 2009).
Potential as an Antipsychotic Drug : Studies have shown that derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can act as antipsychotic drugs by decreasing extrapyramidal symptoms and affecting dopamine and serotonin receptors in mice (S. Chandra & C. SharadaA, 2014).
Anti-inflammatory and Antimicrobial Properties : Some novel compounds derived from this chemical show promising anti-inflammatory and antimicrobial properties (S. Rathod et al., 2008).
Phosphoramidate Derivatives as Antimicrobial Agents : Phosphoramidate derivatives of this compound display promising antibacterial and antifungal activity, suggesting potential as future antimicrobial drug candidates (Munichandra Reddy Sivala et al., 2020).
Inhibitor of Acetylcholinesterase : 6-[11C]methoxy-3-[2-(1-(phenylmethyl)-4-piperidinyl)ethyl]-1,2-benzisoxazole is a high-affinity reversible inhibitor of acetylcholinesterase (C. Brown-Proctor et al., 1999).
Hirshfeld Surface Analysis : A novel bioactive heterocycle of this compound demonstrates antiproliferative activity and stability, aided by inter and intra-molecular hydrogen bonds (S. Benaka Prasad et al., 2018).
Neuroleptic Activity : Certain compounds related to 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and shown potential as neuroleptic agents (J. Strupczewski et al., 1985).
Cholinesterase Inhibitors : This compound has been a focus in the synthesis of new cholinesterase inhibitors, which have shown promising activity against various species (K. Rangappa & Basappa, 2005).
Safety And Hazards
The safety information available suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .
properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGJMGHPJZSAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233083 | |
Record name | R-56109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | |
CAS RN |
84163-77-9 | |
Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-56109 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-56109 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-56109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3911L280X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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